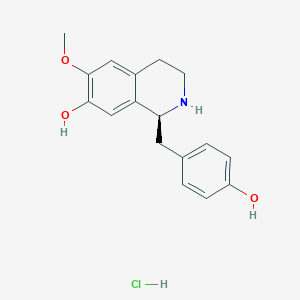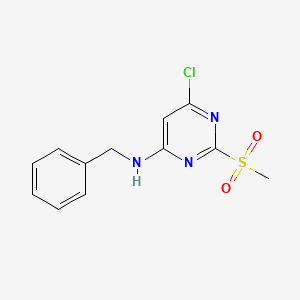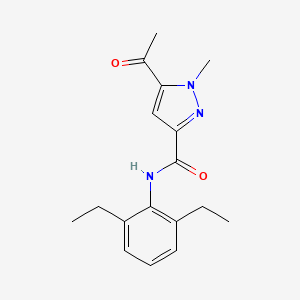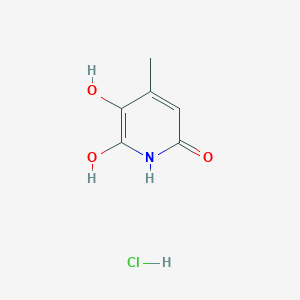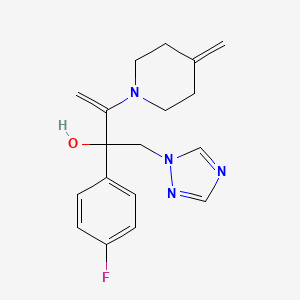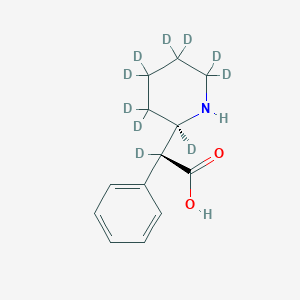
Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, cyano, and amide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of amino groups through nucleophilic substitution reactions.
Amidation Reactions: Formation of amide bonds by reacting carboxylic acids or their derivatives with amines.
Coupling Reactions: Use of coupling agents to link different molecular fragments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.
Reduction: Reduction of cyano groups to amines using reducing agents.
Substitution: Nucleophilic substitution reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of amino groups may yield nitro derivatives, while reduction of cyano groups may produce primary amines.
Scientific Research Applications
Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-Amino-4-(2-((4-methylphenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride
- Ethyl 3-(3-Amino-4-(2-((4-chlorophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride
Uniqueness
Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the cyano group plays a crucial role in the desired chemical or biological activity.
Properties
Molecular Formula |
C27H29ClN6O4 |
|---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
ethyl 3-[[3-amino-4-[[2-(4-cyanoanilino)acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C27H28N6O4.ClH/c1-3-37-26(35)13-15-33(24-6-4-5-14-30-24)27(36)20-9-12-23(22(29)16-20)32(2)25(34)18-31-21-10-7-19(17-28)8-11-21;/h4-12,14,16,31H,3,13,15,18,29H2,1-2H3;1H |
InChI Key |
XWTAAGWQZDHTGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)N(C)C(=O)CNC3=CC=C(C=C3)C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
